molecular formula C14H14O2 B8759751 1,2-Bis(3-hydroxyphenyl)ethane CAS No. 70709-67-0

1,2-Bis(3-hydroxyphenyl)ethane

Cat. No. B8759751
CAS RN: 70709-67-0
M. Wt: 214.26 g/mol
InChI Key: VCFHBYUCPLPFMM-UHFFFAOYSA-N
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Description

1,2-Bis(3-hydroxyphenyl)ethane is a natural product found in Senna garrettiana with data available.

properties

CAS RN

70709-67-0

Product Name

1,2-Bis(3-hydroxyphenyl)ethane

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

3-[2-(3-hydroxyphenyl)ethyl]phenol

InChI

InChI=1S/C14H14O2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10,15-16H,7-8H2

InChI Key

VCFHBYUCPLPFMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CCC2=CC(=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

BBr3 (11.3 g, 45 mmol) was added to a solution of 1,2-bis(3-methoxyphenyl)ethane (Brunner et al., Inorg. Chim. Acta 2003, 350:39-48; 11.56 g; 47.8 mmol) in CH2Cl2 at −78° C. The reaction mixture was slowly warmed to room temperature, and stirred overnight. The reaction mixture was quenched with water, diluted with CH2Cl2, and the reaction mixture extracted with 2 M solution of NaOH (3×100 mL). The aqueous layer was slowly acidified at 0° C. with concentrated HCl to approximately pH=1, the grey precipitate was filtered, washed with water, dried in the air at room temperature, and then under vacuum at 85° C. over 5 hours to provide 10.3 g of crude 1,2-bis(3-hydroxyphenyl)ethane as grey solid.
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
11.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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